molecular formula C16H16BrNO2 B187599 2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide CAS No. 331270-99-6

2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide

Katalognummer B187599
CAS-Nummer: 331270-99-6
Molekulargewicht: 334.21 g/mol
InChI-Schlüssel: WWHGGUOFJJMGKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide, also known as "BDA-410," is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2012 by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.

Wirkmechanismus

BDA-410 works by binding to the active site of PDE4D5, preventing it from breaking down a molecule called "cAMP." This leads to an increase in cAMP levels, which in turn reduces inflammation and immune responses. The exact mechanism of action is still being studied, but it is believed that BDA-410 may also affect other signaling pathways involved in inflammation and immune responses.
Biochemical and Physiological Effects:
BDA-410 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, studies have also shown that BDA-410 can reduce oxidative stress, improve mitochondrial function, and enhance the activity of certain enzymes involved in cellular metabolism. These effects may have implications for the treatment of a variety of diseases, including neurodegenerative disorders and metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BDA-410 in lab experiments is its specificity for PDE4D5. This allows researchers to study the specific effects of inhibiting this protein without affecting other signaling pathways. However, one limitation of using BDA-410 is its relatively low potency compared to other PDE4 inhibitors. This may limit its effectiveness in certain experimental settings and may require higher doses or longer treatment times.

Zukünftige Richtungen

There are numerous potential future directions for research on BDA-410. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Studies have shown that BDA-410 can reduce inflammation in animal models of colitis, and clinical trials are currently underway to investigate its effectiveness in human patients with IBD. Other potential future directions include investigating the use of BDA-410 in the treatment of neurodegenerative disorders, metabolic disorders, and other inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BDA-410 and to optimize its potency and effectiveness for use in therapeutic applications.

Synthesemethoden

The synthesis of BDA-410 involves multiple steps, including the preparation of starting materials and the use of various reagents and catalysts. The process is complex and requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper but can be found in the original research article published by the University of California, San Francisco.

Wissenschaftliche Forschungsanwendungen

BDA-410 has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a protein called "PDE4D5," which is involved in the regulation of inflammation and immune responses. Studies have shown that BDA-410 can reduce inflammation in animal models of disease, including asthma and colitis.

Eigenschaften

CAS-Nummer

331270-99-6

Produktname

2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide

Molekularformel

C16H16BrNO2

Molekulargewicht

334.21 g/mol

IUPAC-Name

2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C16H16BrNO2/c1-11-4-3-5-15(12(11)2)18-16(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19)

InChI-Schlüssel

WWHGGUOFJJMGKL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br)C

Kanonische SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.